molecular formula C11H10F6O2S B14680862 2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone CAS No. 34844-36-5

2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone

Cat. No.: B14680862
CAS No.: 34844-36-5
M. Wt: 320.25 g/mol
InChI Key: NYGZGAZDWNXLMT-UHFFFAOYSA-N
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Description

2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a thienyl ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the thienyl ring: Starting with thiophene, various functional groups can be introduced through electrophilic substitution reactions.

    Introduction of trifluoromethyl groups: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions such as copper catalysis.

    Formation of the butanone backbone: This might involve aldol condensation reactions followed by selective reduction and oxidation steps.

Industrial Production Methods

Industrial production methods would likely focus on optimizing yield and purity while minimizing costs and environmental impact. This could involve:

    Catalytic processes: Using catalysts to enhance reaction rates and selectivity.

    Continuous flow reactors: For efficient large-scale production.

    Green chemistry principles: To reduce waste and use safer solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO₄ (Potassium permanganate).

    Reducing agents: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride).

    Catalysts: Copper catalysts for trifluoromethylation.

Major Products

    Oxidation: Conversion of the hydroxyl group to a ketone.

    Reduction: Conversion of the ketone group to an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of reaction mechanisms: Helps in understanding the behavior of trifluoromethyl groups in organic reactions.

Biology

    Drug development: Potential use in the development of pharmaceuticals due to its unique chemical properties.

Medicine

    Therapeutic agents: Investigated for potential therapeutic applications, particularly in targeting specific biological pathways.

Industry

    Materials science: Used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, affecting its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-(2-furyl)-3-(trifluoromethyl)-1-butanone: Similar structure but with a furan ring instead of a thienyl ring.

    2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-(2-pyridyl)-3-(trifluoromethyl)-1-butanone: Similar structure but with a pyridyl ring.

Uniqueness

    Chemical stability: The presence of trifluoromethyl groups can enhance the compound’s stability.

    Biological activity: The specific arrangement of functional groups can result in unique biological activities, making it a valuable compound for research and development.

Properties

CAS No.

34844-36-5

Molecular Formula

C11H10F6O2S

Molecular Weight

320.25 g/mol

IUPAC Name

2-ethyl-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-yl-3-(trifluoromethyl)butan-1-one

InChI

InChI=1S/C11H10F6O2S/c1-2-6(8(18)7-4-3-5-20-7)9(19,10(12,13)14)11(15,16)17/h3-6,19H,2H2,1H3

InChI Key

NYGZGAZDWNXLMT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CS1)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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